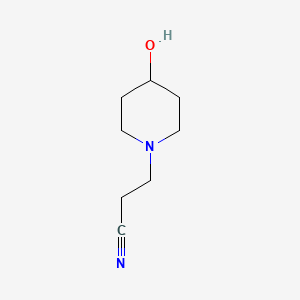

3-(4-Hydroxypiperidin-1-yl)propanenitrile

Description

Contextualization within Heterocyclic Nitrile Chemistry

Heterocyclic nitriles are a class of organic compounds characterized by a nitrogen-containing ring and a nitrile (-C≡N) functional group. These compounds are highly valued in organic synthesis due to the versatile reactivity of the nitrile group, which can be transformed into amines, amides, carboxylic acids, and other functional groups. 3-(4-Hydroxypiperidin-1-yl)propanenitrile is a prominent example, integrating the nucleophilic character of the piperidine (B6355638) nitrogen with the electrophilic nature of the nitrile's carbon atom. The synthesis of this compound is typically achieved through the cyanoethylation of 4-hydroxypiperidine (B117109), a Michael addition reaction where the secondary amine of the piperidine ring attacks the β-carbon of acrylonitrile (B1666552).

Significance as a Synthetic Intermediate

The true value of this compound lies in its role as a precursor to more complex molecular architectures. The presence of the hydroxyl group on the piperidine ring and the terminal nitrile group provides two distinct points for chemical modification.

A notable application is in the synthesis of pharmaceutical agents. For instance, a structurally related compound, 3-(4-oxopiperidin-1-yl)propanenitrile, serves as a key intermediate in the synthesis of the potent opioid analgesic, Remifentanil. google.com This highlights the importance of the 1-(propanenitrile)piperidine scaffold in the development of therapeutic agents.

Furthermore, the core structure of 3-(piperidin-1-yl)propanenitrile has been incorporated into inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a significant target in the research of neurodegenerative diseases and other conditions. mdpi.com In the synthesis of these complex inhibitors, the piperidine nitrogen is first linked to a larger heterocyclic system, and the propanenitrile moiety is introduced subsequently through reaction with acrylonitrile. mdpi.com

Overview of Key Structural Features and Functional Groups

The chemical behavior and synthetic utility of this compound are dictated by its distinct structural features: the 4-hydroxypiperidine ring and the propanenitrile side chain.

The 4-hydroxypiperidine moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for more than one type of receptor or enzyme. The hydroxyl group at the 4-position can participate in hydrogen bonding, a crucial interaction for molecular recognition in biological systems. It also offers a site for further functionalization, such as etherification or esterification, to modulate the compound's physicochemical properties.

The propanenitrile side chain features a terminal nitrile group, a versatile functional group in organic synthesis. The nitrile can undergo hydrolysis to form a carboxylic acid or a primary amide, or be reduced to a primary amine. This allows for the introduction of a variety of other functionalities and the extension of the carbon chain.

Below are tables detailing the key structural features and typical spectroscopic data for this compound, compiled from analogous structures and general chemical principles.

Key Structural Features

| Feature | Description |

| CAS Number | 4608-72-4 |

| Molecular Formula | C₈H₁₄N₂O |

| Molecular Weight | 154.21 g/mol |

| Core Structure | 4-Hydroxypiperidine |

| Key Functional Groups | Secondary Amine (within the piperidine ring), Hydroxyl (-OH), Nitrile (-C≡N) |

Typical Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 3.7 | m | 1H | CH-OH |

| ~ 2.8 | m | 2H | N-CH₂ (axial) |

| ~ 2.6 | t | 2H | N-CH₂-CH₂CN |

| ~ 2.4 | t | 2H | N-CH₂-CH₂CN |

| ~ 2.2 | m | 2H | N-CH₂ (equatorial) |

| ~ 1.8 | m | 2H | CH₂ (axial) adjacent to CH-OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~ 119 | -C≡N |

| ~ 67 | CH-OH |

| ~ 53 | N-CH₂ (piperidine) |

| ~ 52 | N-CH₂ (side chain) |

| ~ 34 | CH₂ (piperidine) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3400-3200 (broad) | O-H stretch |

| 2940-2800 | C-H stretch (aliphatic) |

| 2250-2240 | C≡N stretch |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxypiperidin-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-3,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBAFYUTGVVDSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Hydroxypiperidin 1 Yl Propanenitrile and Its Analogues

Direct Synthesis Approaches

Direct synthesis approaches involve the straightforward construction of the target molecule from readily available precursors, typically in one or two steps. These methods are often favored for their efficiency and high atom economy.

Condensation Reactions

Condensation reactions are a foundational strategy for forming heterocyclic rings like piperidine (B6355638). This approach typically involves the intramolecular or intermolecular reaction of two or more molecules to form a larger molecule with the loss of a small molecule, such as water. For the synthesis of the 4-hydroxypiperidine (B117109) core, a key step can be the condensation of γ,δ-unsaturated amines with aldehydes in an acidic solution. google.com This process involves the formation of the piperidine ring through cyclization, incorporating the hydroxyl group at the 4-position. While this method primarily constructs the core piperidine scaffold, subsequent N-alkylation would be required to introduce the propanenitrile side chain.

Aza-Michael Addition Pathways

The Aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, stands as a highly effective and common method for synthesizing 3-(4-Hydroxypiperidin-1-yl)propanenitrile. d-nb.inforesearchgate.net This reaction involves the nucleophilic attack of the secondary amine of 4-hydroxypiperidine on the β-carbon of acrylonitrile (B1666552). prepchem.com The reaction is characterized by its 100% atom economy, as no byproducts are formed. d-nb.info It can often be performed under mild, solvent-free conditions, or in a protic solvent like ethanol. d-nb.infoprepchem.com The mechanism involves the amine acting as a Michael donor and the acrylonitrile as the Michael acceptor, leading directly to the desired product. researchgate.net

Table 1: Aza-Michael Synthesis of Piperidinyl Propanenitriles

| Michael Donor | Michael Acceptor | Conditions | Product |

| 4-Hydroxypiperidine | Acrylonitrile | Room Temperature or gentle heating (e.g., 80°C) d-nb.infoprepchem.com | This compound |

| 4,4-Diphenylpiperidine | Acrylonitrile | Triethylamine (B128534), Ethanol, Room Temperature prepchem.com | 3-(4,4-Diphenylpiperidin-1-yl)propionitrile |

| Imidazole | Acrylonitrile | 80°C, Solvent-free d-nb.info | 3-(1H-Imidazol-1-yl)propanenitrile |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex and highly functionalized piperidine derivatives in a single, one-pot operation. bas.bgtaylorfrancis.comacs.org This approach enhances efficiency by combining three or more starting materials, thereby avoiding the lengthy isolation and purification of intermediates. acs.org The synthesis of functionalized piperidines via MCRs can be achieved by reacting components such as aromatic aldehydes, amines, and 1,3-dicarbonyl compounds. bas.bg Various catalysts, including nano-sulfated zirconia, L-proline, and Lewis acids like InCl₃ and ZrCl₄, have been employed to facilitate these transformations under mild conditions. bas.bg While a direct MCR for this compound is not explicitly detailed, the strategy allows for the construction of analogues with diverse substitutions by varying the initial components. For instance, a four-component reaction between nitrostyrenes, aromatic aldehydes, ammonium (B1175870) acetate, and dialkyl malonates has been used to generate polysubstituted 2-piperidinones. acs.org

Table 2: Examples of Catalysts in Multi-Component Piperidine Synthesis

| Catalyst Type | Catalyst Example | Reactant Types | Reference |

| Nano-crystalline Solid Acid | Nano-sulfated zirconia, Nano-structured ZnO | 1,3-Dicarbonyls, Amines, Aromatic Aldehydes | bas.bg |

| Organocatalyst | L-proline | Aldehydes, Amines, Dicarbonyls | bas.bg |

| Lewis Acid | ZrOCl₂·8H₂O, InCl₃, ZrCl₄ | Aromatic Aldehydes, Amines, Acetoacetic Esters | bas.bgtaylorfrancis.com |

| Lipase (B570770) (Biocatalyst) | Candida antarctica lipase B (CALB) | Benzaldehyde, Aniline, Acetoacetate Ester | rsc.org |

Catalytic Synthesis Pathways

Catalysis provides essential routes to piperidine synthesis, enabling reactions that might otherwise be inefficient or require harsh conditions. These pathways include base-promoted cyclizations to form the ring and transition metal-catalyzed reactions for both ring formation and functionalization.

Base-Promoted Cyclization Reactions

Base-promoted cyclization is a key strategy for constructing the piperidine ring from acyclic precursors. In these reactions, a base is used to facilitate an intramolecular nucleophilic substitution or addition, leading to ring closure. An example is the electroreductive cyclization of an imine with a terminal dihaloalkane. beilstein-journals.org In such systems, the addition of a strong, non-nucleophilic base like 1,8-diazabicyclo acs.orgrsc.org-7-undecene (DBU) can be crucial. The base suppresses the formation of undesired byproducts, significantly increasing the yield of the desired cyclic amine, such as a piperidine derivative. beilstein-journals.org This highlights the critical role of the base in controlling the reaction pathway and improving the efficiency of ring formation.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers a versatile and powerful toolkit for the synthesis of piperidine derivatives. Catalysts based on palladium, copper, nickel, and rhodium are widely used for various transformations. digitellinc.comnih.govorganic-chemistry.org Palladium catalysts, for instance, can be used in Wacker-type aerobic oxidative cyclization of alkenes to form the piperidine ring. organic-chemistry.org Copper-catalyzed reactions are employed for intramolecular C-H amination to produce piperidines from N-fluoride amides. acs.org Furthermore, transition metals are instrumental in the late-stage functionalization of the piperidine scaffold. A notable example is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which has been used to introduce an ethynyl (B1212043) group onto a complex piperidine-containing molecule. mdpi.com Similarly, nickel-electrocatalytic decarboxylative cross-coupling represents a modern method for the modular assembly of complex piperidines. chemistryviews.org

Table 3: Transition Metal-Catalyzed Reactions in Piperidine Synthesis

| Metal Catalyst | Reaction Type | Transformation | Reference |

| Palladium (Pd) | Wacker-type Oxidative Cyclization | Forms piperidine ring from an unsaturated amine | organic-chemistry.org |

| Palladium (Pd) | Sonogashira Coupling | Functionalizes a piperidine ring with an alkyne | mdpi.com |

| Copper (Cu) | Intramolecular C-H Amination | Forms piperidine ring from an N-fluoride amide | acs.org |

| Nickel (Ni) | Electrocatalytic Cross-Coupling | Couples hydroxypiperidines with aryl iodides | chemistryviews.org |

| Rhodium (Rh) | Hydrogenation | Reduces substituted pyridines to piperidines | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 3 4 Hydroxypiperidin 1 Yl Propanenitrile

Reactions Involving the Nitrile Moiety

The nitrile group (–C≡N) is a versatile functional group that can undergo several types of reactions, including nucleophilic additions, reduction, and hydrolysis.

Nucleophilic Additions to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This initial addition leads to the formation of an intermediate imine anion, which can then be further transformed depending on the nature of the nucleophile and the reaction conditions.

A prominent example of nucleophilic addition to nitriles is the reaction with organometallic reagents, such as Grignard reagents (R-MgX). The addition of a Grignard reagent to 3-(4-Hydroxypiperidin-1-yl)propanenitrile would proceed through the formation of an imine intermediate. Subsequent hydrolysis of this intermediate under aqueous acidic conditions yields a ketone. This reaction provides a valuable method for the formation of new carbon-carbon bonds.

Table 1: Nucleophilic Addition of Grignard Reagents to this compound

| Grignard Reagent (R-MgX) | Intermediate Imine | Final Ketone Product |

| Methylmagnesium bromide (CH₃MgBr) | 1-(4-Hydroxypiperidin-1-yl)-3-iminobutane | 1-(4-Hydroxypiperidin-1-yl)butan-3-one |

| Phenylmagnesium bromide (C₆H₅MgBr) | 1-(4-Hydroxypiperidin-1-yl)-3-imino-3-phenylpropane | 1-(4-Hydroxypiperidin-1-yl)-3-phenylpropan-3-one |

| Ethylmagnesium bromide (C₂H₅MgBr) | 1-(4-Hydroxypiperidin-1-yl)-3-iminopentane | 1-(4-Hydroxypiperidin-1-yl)pentan-3-one |

Reduction Pathways of the Nitrile Functionality

The nitrile group can be reduced to a primary amine using strong reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reduction involves the nucleophilic addition of hydride ions (H⁻) to the nitrile carbon, followed by protonation during workup. This reaction converts the propanenitrile side chain into a propylamine (B44156) moiety, yielding 3-(4-Hydroxypiperidin-1-yl)propan-1-amine.

Catalytic hydrogenation is another important method for the reduction of nitriles. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields of the primary amine.

Table 2: Reduction of this compound

| Reagent/Catalyst | Product |

| Lithium aluminum hydride (LiAlH₄) | 3-(4-Hydroxypiperidin-1-yl)propan-1-amine |

| Hydrogen (H₂) / Palladium on carbon (Pd/C) | 3-(4-Hydroxypiperidin-1-yl)propan-1-amine |

| Hydrogen (H₂) / Raney Nickel | 3-(4-Hydroxypiperidin-1-yl)propan-1-amine |

Hydrolysis of the Nitrile to Carboxylic Acid or Amide Derivatives

The hydrolysis of the nitrile group is a fundamental transformation that can lead to either a carboxylic acid or an amide, depending on the reaction conditions. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the nitrile is typically heated with a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in the presence of water. The reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the corresponding carboxylic acid. In this case, this compound is converted to 3-(4-Hydroxypiperidin-1-yl)propanoic acid.

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This initially forms the carboxylate salt, which upon acidification, yields the carboxylic acid. Under milder basic conditions, it is sometimes possible to isolate the intermediate amide, 3-(4-Hydroxypiperidin-1-yl)propanamide.

Table 3: Hydrolysis of this compound

| Conditions | Intermediate Product | Final Product |

| Acidic (e.g., aq. HCl, heat) | 3-(4-Hydroxypiperidin-1-yl)propanamide | 3-(4-Hydroxypiperidin-1-yl)propanoic acid |

| Basic (e.g., aq. NaOH, heat, then H₃O⁺) | 3-(4-Hydroxypiperidin-1-yl)propanamide | 3-(4-Hydroxypiperidin-1-yl)propanoic acid |

| Mild Basic (controlled conditions) | - | 3-(4-Hydroxypiperidin-1-yl)propanamide |

Reactions Involving the Hydroxyl Group on the Piperidine (B6355638) Ring

The secondary hydroxyl group on the piperidine ring is a key site for various chemical modifications, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into an ester through reaction with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. For example, reaction with acetic anhydride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield 1-(3-cyanopropyl)piperidin-4-yl acetate.

Etherification of the hydroxyl group can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, treatment with sodium hydride followed by reaction with methyl iodide would produce 3-(4-methoxypiperidin-1-yl)propanenitrile.

Table 4: Esterification and Etherification of this compound

| Reagent | Reaction Type | Product |

| Acetic anhydride / Pyridine | Esterification | 1-(3-Cyanopropyl)piperidin-4-yl acetate |

| Benzoyl chloride / Triethylamine | Esterification | 1-(3-Cyanopropyl)piperidin-4-yl benzoate |

| Sodium hydride (NaH) then Methyl iodide (CH₃I) | Etherification | 3-(4-Methoxypiperidin-1-yl)propanenitrile |

| Sodium hydride (NaH) then Benzyl bromide (BnBr) | Etherification | 3-(4-(Benzyloxy)piperidin-1-yl)propanenitrile |

Oxidation Reactions of the Hydroxyl Group

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 3-(4-oxopiperidin-1-yl)propanenitrile. A variety of oxidizing agents can be employed for this transformation. Milder, more selective methods are often preferred to avoid over-oxidation or side reactions.

The Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride in dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base like triethylamine, is a common and effective method for this type of oxidation under mild conditions. Other reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane can also be used.

Table 5: Oxidation of the Hydroxyl Group of this compound

| Reagent | Product |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | 3-(4-Oxopiperidin-1-yl)propanenitrile |

| Pyridinium chlorochromate (PCC) | 3-(4-Oxopiperidin-1-yl)propanenitrile |

| Dess-Martin periodinane | 3-(4-Oxopiperidin-1-yl)propanenitrile |

Reactions Involving the Piperidine Nitrogen

The lone pair of electrons on the piperidine nitrogen atom makes it a nucleophilic center, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The tertiary amine of this compound can undergo N-alkylation to form quaternary ammonium (B1175870) salts. This reaction typically proceeds via a nucleophilic substitution (S_N2) mechanism when reacting with primary or secondary alkyl halides. The piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent. The reaction is influenced by the nature of the alkylating agent, the solvent, and the temperature. For instance, the use of more reactive alkylating agents like iodides or bromides and polar aprotic solvents can enhance the reaction rate.

General N-alkylation reactions for piperidine derivatives often employ a base to neutralize the acid formed during the reaction, although for the formation of a quaternary salt from a tertiary amine, a base is not required. The reaction conditions can be optimized by controlling the stoichiometry of the reactants.

N-Acylation: N-acylation of the piperidine nitrogen in this compound is not a typical reaction for a tertiary amine. Direct acylation to form an N-acyl piperidinium (B107235) species can occur but is generally less common and the products can be unstable. However, related piperidine compounds can be N-acylated. For secondary piperidines, N-acylation is a common transformation, usually carried out with acyl chlorides or anhydrides in the presence of a base to neutralize the generated acid. This proceeds through a nucleophilic acyl substitution mechanism.

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Piperidine Derivatives

| Reaction Type | Substrate | Reagent | Product Type |

|---|---|---|---|

| N-Alkylation | Piperidine | Alkyl bromide/iodide | N-Alkylpiperidinium salt |

| N-Acylation | Piperidine | Acyl chloride | N-Acylpiperidine |

Participation in Cyclization and Annulation Reactions

The piperidine nitrogen of this compound, along with the other functional groups in the molecule, can participate in various cyclization and annulation reactions.

Intramolecular Cyclization: While direct participation of the tertiary nitrogen in a cyclization might be limited without prior modification, the molecule as a whole can undergo intramolecular reactions. For instance, under certain conditions, the nitrile group could potentially react with the hydroxyl group, although this would likely require activation of one or both functional groups. More plausibly, derivatives of this compound could be designed to undergo intramolecular cyclization.

Intermolecular Cyclization/Annulation: The piperidine nitrogen can act as a nucleophile in intermolecular reactions that lead to the formation of larger ring systems. For example, it could participate in multi-component reactions or tandem reactions where it acts as the initial nucleophile to trigger a cascade of bond-forming events, ultimately leading to a new cyclic or polycyclic structure. Annulation reactions, where a new ring is fused onto the existing piperidine ring, could also be envisioned, potentially involving the piperidine nitrogen and an adjacent carbon atom after a suitable activation step.

Mechanistic Investigations of Reaction Pathways

Detailed mechanistic studies specifically on this compound are not extensively reported in the literature. However, the mechanistic pathways for the reactions of the piperidine functional group are well-established and can be extrapolated to this molecule.

Elucidation of Rate-Determining Steps

For the N-alkylation of the tertiary piperidine nitrogen with an alkyl halide, which typically follows an S_N2 pathway, the rate-determining step is the bimolecular nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide. The rate of this step is dependent on the concentration of both the piperidine derivative and the alkylating agent. Steric hindrance around the nitrogen and the electrophilic carbon can significantly affect the reaction rate.

In the case of N-acylation of a related secondary piperidine, the reaction proceeds via a nucleophilic acyl substitution mechanism. The rate-determining step is generally the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the acylating agent to form a tetrahedral intermediate. The subsequent collapse of this intermediate to form the N-acyl piperidine and a leaving group is typically fast.

Analysis of Reaction Intermediates

In the N-alkylation (S_N2) of the piperidine nitrogen, the reaction proceeds through a single transition state where the new C-N bond is partially formed and the C-X (where X is a halogen) bond is partially broken. There are no discrete intermediates in a concerted S_N2 reaction.

Table 2: Mechanistic Details of Reactions at the Piperidine Nitrogen

| Reaction Type | Mechanism | Rate-Determining Step | Key Intermediate |

|---|---|---|---|

| N-Alkylation | S_N2 | Nucleophilic attack of nitrogen on alkyl halide | Transition State |

| N-Acylation | Nucleophilic Acyl Substitution | Nucleophilic attack of nitrogen on carbonyl carbon | Tetrahedral Intermediate |

Structural and Conformational Analysis of 3 4 Hydroxypiperidin 1 Yl Propanenitrile

Single Crystal X-ray Diffraction Studies

No single-crystal X-ray diffraction data for 3-(4-Hydroxypiperidin-1-yl)propanenitrile has been found in the searched literature or crystallographic databases. This type of study is essential for determining the precise three-dimensional arrangement of atoms in the solid state. Without such data, a definitive analysis of its molecular geometry, bond parameters, ring conformation, and crystal packing is not possible.

Experimental data on bond lengths, bond angles, and torsion angles for this compound are not available. This information is typically derived from X-ray crystallography, and in its absence, a data table for these parameters cannot be constructed.

The conformation of the piperidine (B6355638) ring (e.g., chair, boat, or twist-boat) and its specific puckering parameters, which quantify the degree and nature of its non-planarity, have not been experimentally determined. For related piperidine compounds, a chair conformation is common, but this cannot be confirmed for the title compound without crystallographic or detailed spectroscopic analysis.

A description of the intermolecular forces, such as hydrogen bonding involving the hydroxyl group or other weaker interactions that dictate how the molecules arrange themselves in a crystal lattice, is unavailable. Analysis of the crystal packing architecture requires crystallographic data, which has not been published for this compound.

Solution-State Conformational Analysis

Detailed studies on the conformational preferences and dynamics of this compound in solution are not present in the surveyed scientific literature. Such studies are crucial for understanding the molecule's behavior in a liquid phase, which is often relevant to its chemical reactivity and biological activity.

No dynamic Nuclear Magnetic Resonance (NMR) studies for this compound have been found. This technique is used to investigate conformational exchange processes, such as piperidine ring inversion or rotation around single bonds, and to determine the energy barriers associated with these dynamics. Without these studies, no information on the compound's conformational flexibility and isomerization rates in solution can be provided.

There is a lack of published advanced spectroscopic analyses (e.g., 2D NMR techniques like NOESY or ROESY, or detailed analysis of scalar coupling constants) that would provide insights into the predominant conformations of the molecule in solution. These methods help determine through-space proximities of atoms and dihedral angles of chemical bonds, which are essential for building a conformational model.

Advanced Spectroscopic Characterization of 3 4 Hydroxypiperidin 1 Yl Propanenitrile

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For a molecule such as 3-(4-Hydroxypiperidin-1-yl)propanenitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a comprehensive understanding of its atomic connectivity and stereochemistry.

1D and 2D NMR Techniques for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different hydrogen environments in the molecule. The propanenitrile side chain would exhibit two triplet signals for the two methylene (B1212753) groups (-CH₂-CH₂-CN). The piperidine (B6355638) ring protons would present more complex multiplets due to their diastereotopic nature and coupling interactions. The proton attached to the carbon bearing the hydroxyl group (H-4) would likely appear as a multiplet. The hydroxyl proton (-OH) would typically be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show eight distinct signals, corresponding to the eight unique carbon atoms in the structure. The nitrile carbon (-C≡N) would have a characteristic chemical shift in the downfield region. The carbons of the piperidine ring would appear at chemical shifts influenced by the nitrogen atom and the hydroxyl group. The carbon atom attached to the hydroxyl group (C-4) would be shifted downfield compared to the other piperidine methylene carbons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in establishing the connectivity of protons within the molecule. sdsu.edu Cross-peaks would be expected between the adjacent methylene groups of the propanenitrile side chain. Within the piperidine ring, correlations would be observed between geminal and vicinal protons, helping to trace the spin systems and confirm the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, providing a definitive assignment of the carbon signals based on the proton assignments. researchgate.net Each protonated carbon would show a cross-peak with its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be particularly useful for identifying the quaternary nitrile carbon by its correlation with the adjacent methylene protons. It would also help to confirm the connection of the propanenitrile side chain to the nitrogen of the piperidine ring.

Predicted ¹H and ¹³C NMR Data

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on typical chemical shifts for similar structural motifs. niscpr.res.inresearchgate.netchemicalbook.comchemicalbook.comlibretexts.orgnetlify.appchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts Interactive Data Table

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2', H-6' (axial) | 2.20 - 2.40 | m |

| H-2', H-6' (equatorial) | 2.80 - 3.00 | m |

| H-3', H-5' (axial) | 1.50 - 1.70 | m |

| H-3', H-5' (equatorial) | 1.80 - 2.00 | m |

| H-4' | 3.60 - 3.80 | m |

| -OH | 1.5 - 4.0 | br s |

| -CH₂- (adjacent to N) | 2.70 - 2.90 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts Interactive Data Table

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-2', C-6' | 50 - 55 |

| C-3', C-5' | 30 - 35 |

| C-4' | 65 - 70 |

| -CH₂- (adjacent to N) | 50 - 55 |

| -CH₂- (adjacent to CN) | 15 - 20 |

Stereochemical Assignments via NMR

The piperidine ring in this compound exists in a chair conformation. The hydroxyl group at the C-4 position can be either in an axial or equatorial position. NMR spectroscopy, particularly through the analysis of proton-proton coupling constants (³JHH), can help determine the preferred conformation.

Generally, a larger coupling constant is observed between axial-axial protons compared to axial-equatorial or equatorial-equatorial protons. By analyzing the multiplicity and coupling constants of the H-4 proton with the adjacent H-3 and H-5 protons, the orientation of the hydroxyl group can be inferred. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, could provide through-space correlations between protons, further confirming the stereochemical arrangement of the substituents on the piperidine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of the molecular ion. For this compound (C₈H₁₄N₂O), the predicted exact mass of the protonated molecule [M+H]⁺ can be calculated.

Table 3: Predicted Exact Mass Interactive Data Table

| Ion | Predicted Exact Mass (m/z) |

|---|

Fragmentation Pathways and Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to fragmentation, providing characteristic product ions that offer insights into the molecule's structure. The fragmentation of this compound would likely proceed through several key pathways. chemguide.co.uklibretexts.orgresearchgate.netlibretexts.orgmiamioh.edu

Alpha-cleavage: The bonds adjacent to the nitrogen atom are susceptible to cleavage. This could lead to the loss of the propanenitrile side chain or fragmentation within the piperidine ring.

Loss of Water: The hydroxyl group can be eliminated as a neutral water molecule (H₂O), particularly after protonation.

Cleavage of the Propanenitrile Side Chain: Fragmentation can occur along the propanenitrile chain, leading to the loss of a cyano group (-CN) or related fragments.

Predicted Fragmentation Pathways:

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve initial cleavage at the C-N bond connecting the side chain to the piperidine ring, or loss of water from the hydroxyl group. Subsequent fragmentations would lead to smaller, characteristic ions.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. nih.govchemicalbook.comnist.govnist.govvscht.cziitm.ac.in

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

C-H Stretch: Bands in the 2800-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the piperidine ring and the propanenitrile side chain.

C≡N Stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹ for the nitrile group.

C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ region corresponding to the C-N stretching vibrations.

C-O Stretch: A band in the 1050-1150 cm⁻¹ region for the C-O stretching of the secondary alcohol.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. nih.govs-a-s.orguci.edu

C≡N Stretch: The nitrile stretching vibration is typically a strong and sharp band in the Raman spectrum, appearing in the 2240-2260 cm⁻¹ region.

Symmetric C-H Stretches: The symmetric stretching vibrations of the methylene groups would be prominent.

Ring Vibrations: The breathing and deformation modes of the piperidine ring would give rise to characteristic bands in the fingerprint region.

Table 4: Predicted Characteristic Vibrational Frequencies Interactive Data Table

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Weak |

| C-H Stretch | 2800-3000 | 2800-3000 |

| C≡N Stretch | 2240-2260 (sharp, medium) | 2240-2260 (strong, sharp) |

| C-N Stretch | 1000-1250 | Moderate |

Analysis of Characteristic Functional Group Frequencies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides invaluable information about the functional groups present in a molecule. For this compound, the key functional groups are the hydroxyl (-OH), nitrile (-C≡N), and the tertiary amine within the piperidine ring.

The hydroxyl group gives rise to a characteristic broad stretching vibration (ν) in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹. The broadness of this peak is indicative of hydrogen bonding. The corresponding O-H bending vibration (δ) is expected to appear in the region of 1300-1450 cm⁻¹.

The nitrile group exhibits a sharp, intense stretching vibration (ν) in a relatively uncongested region of the spectrum, typically between 2220-2260 cm⁻¹. The intensity and position of this band can be sensitive to the electronic environment.

The piperidine ring itself has several characteristic vibrations. The C-N stretching of the tertiary amine is expected to be observed in the 1250-1020 cm⁻¹ region. The C-H stretching vibrations of the methylene groups in the ring appear just below 3000 cm⁻¹, while their scissoring and rocking deformations are found in the 1400-1470 cm⁻¹ and 750-1250 cm⁻¹ regions, respectively.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Predicted Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| O-H Bend | 1300-1450 | Medium | |

| Nitrile (-C≡N) | C≡N Stretch | 2220-2260 | Medium to Strong, Sharp |

| Piperidine Ring | C-H Stretch | 2850-2950 | Strong |

| CH₂ Scissoring | 1400-1470 | Medium | |

| C-N Stretch | 1250-1020 | Medium |

Hydrogen Bonding Network Characterization

The presence of a hydroxyl group in this compound allows for the formation of hydrogen bonds, which can significantly influence the compound's physical and chemical properties. Both intermolecular and intramolecular hydrogen bonding are possible.

Intermolecular hydrogen bonding can occur between the hydroxyl group of one molecule and the nitrogen atom of the nitrile group or the tertiary amine of another molecule. It can also occur between the hydroxyl groups of two different molecules. These interactions can lead to the formation of dimers or larger aggregates in the solid state or in concentrated solutions. The broadness of the O-H stretching band in the IR spectrum is a key indicator of intermolecular hydrogen bonding.

Intramolecular hydrogen bonding could potentially occur between the hydroxyl group and the nitrogen atom of the propanenitrile side chain, leading to the formation of a six-membered ring-like structure. The presence and strength of such an intramolecular bond can be investigated using techniques like variable temperature NMR spectroscopy or by analyzing the O-H stretching frequency in dilute solutions of non-polar solvents. A sharper O-H band at a slightly lower frequency compared to a non-bonded hydroxyl group would suggest the presence of intramolecular hydrogen bonding.

Advanced techniques such as 2D NMR (e.g., NOESY) could also provide through-space correlation information, helping to elucidate the preferred conformation and the proximity of the hydroxyl proton to other atoms in the molecule, further supporting the characterization of the hydrogen bonding network.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity and will not show a signal in chiroptical spectroscopy techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD).

However, chiral derivatives of this compound could be synthesized. For instance, substitution on the piperidine ring at positions other than the 4-position could introduce one or more chiral centers. For such chiral derivatives, chiroptical spectroscopy would be a powerful tool for their stereochemical analysis. The CD spectrum would show characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophores in the chiral environment. The sign and magnitude of these Cotton effects could be used to determine the absolute configuration of the stereocenters, often with the aid of computational methods like time-dependent density functional theory (TD-DFT) to predict the theoretical CD spectrum for different stereoisomers.

Computational and Theoretical Studies on 3 4 Hydroxypiperidin 1 Yl Propanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These ab initio or density functional theory (DFT) methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Electronic Structure Analysis (e.g., HOMO-LUMO)

Electronic structure analysis focuses on the distribution of electrons within a molecule. Key to this is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For 3-(4-Hydroxypiperidin-1-yl)propanenitrile, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atom of the piperidine (B6355638) ring and the oxygen of the hydroxyl group, due to the presence of lone pairs. The LUMO would likely be distributed over the cyano group (-C≡N), which is an electron-withdrawing group.

Table 1: Hypothetical Frontier Orbital Energies for this compound (Note: These are illustrative values based on typical calculations for similar small organic molecules and are not from a published study on this specific compound.)

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | 2.0 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 8.5 | Indicator of chemical stability and reactivity |

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a sophisticated model for understanding chemical bonding and electronic properties. By analyzing the complete set of molecular orbitals, not just the frontier orbitals, researchers can gain a detailed picture of the bonding, anti-bonding, and non-bonding interactions within this compound. This analysis can reveal how the piperidine ring, the hydroxyl group, and the propanenitrile chain interact electronically. For instance, MO analysis could quantify the extent of sigma (σ) and pi (π) bonding and identify regions of high or low electron density, which are crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to investigate potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.

The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction's feasibility. For example, the N-alkylation of the piperidine nitrogen or the hydrolysis of the nitrile group could be modeled to understand the reaction mechanisms and kinetics. Such studies are invaluable for predicting reaction outcomes and optimizing synthetic routes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound moves, flexes, and interacts with its environment.

Conformational Landscape Exploration

The piperidine ring in this compound is not planar and can adopt several conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is typically the most stable. Furthermore, the orientation of the hydroxyl and propanenitrile substituents (axial vs. equatorial) leads to different conformers with varying energies.

Table 2: Illustrative Relative Energies of Potential Conformers (Note: These values are for demonstrative purposes to illustrate the expected outcomes of a conformational analysis.)

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| Chair 1 | OH (equatorial), Propanenitrile (equatorial) | 0.0 (most stable) |

| Chair 2 | OH (axial), Propanenitrile (equatorial) | 1.2 |

| Chair 3 | OH (equatorial), Propanenitrile (axial) | 2.5 |

| Twist-Boat | - | > 5.0 |

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these effects. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to observe how solvent interactions affect the conformation and dynamics of this compound.

For instance, the hydroxyl group and the nitrogen atom can form hydrogen bonds with protic solvents like water. These interactions can stabilize certain conformations over others and influence the molecule's solubility and reactivity. Simulations can quantify the number and lifetime of these hydrogen bonds and analyze the structure of the solvent shell around the solute molecule, providing a molecular-level understanding of solvation.

Computational chemistry provides powerful tools for investigating the properties and potential activities of molecules like this compound, offering insights that complement experimental research. Through theoretical modeling, it is possible to explore relationships between a molecule's structure and its reactivity or physical properties, and to predict its spectroscopic signatures. These studies are instrumental in guiding the synthesis of new compounds and in understanding their behavior at a molecular level.

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Reactivity and Structure-Property Relationship (QSAR/QSPR) studies are pivotal in modern medicinal chemistry and materials science. rsc.org These computational methodologies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. jetir.org While specific QSAR models focused exclusively on this compound are not available in published literature, the principles of QSAR can be applied to understand how structural modifications to this scaffold might influence its behavior.

A typical QSAR study involves calculating a variety of molecular descriptors for a set of structurally related compounds and then using statistical methods, such as multiple linear regression (MLR), to build a predictive model. jetir.orgnih.gov For a series of analogs based on the this compound framework, these descriptors would quantify various aspects of the molecular structure.

Hypothetical QSAR Analysis:

To illustrate this, consider a hypothetical set of compounds where the hydroxyl group or the piperidine ring of this compound is modified. A QSAR model could be developed to predict a specific biological activity, such as inhibitory potency against a particular enzyme.

Molecular Descriptors: The first step would be to calculate relevant descriptors, which can be categorized as:

Topological: Describing the atomic connectivity (e.g., Wiener index).

Electronic: Quantifying the electron distribution (e.g., dipole moment, HOMO/LUMO energies). nih.gov

Physicochemical: Relating to properties like lipophilicity (LogP) and molar refractivity (MR).

The table below presents hypothetical data for an illustrative QSAR study.

| Compound | Substituent (R) | LogP | Molar Refractivity (MR) | Dipole Moment (Debye) | Biological Activity (Log 1/IC₅₀) |

|---|---|---|---|---|---|

| 1 (Parent) | -OH | 0.85 | 45.2 | 3.1 | 5.20 |

| 2 | -H | 1.10 | 43.0 | 2.8 | 4.95 |

| 3 | -OCH₃ | 1.05 | 49.8 | 3.3 | 5.45 |

| 4 | -F | 0.90 | 44.9 | 3.5 | 5.30 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

From this data, a statistical method like MLR could yield a QSAR equation. For example:

Log 1/IC₅₀ = 0.5 * LogP + 0.08 * MR - 0.4 * Dipole Moment + 2.5

This hypothetical model suggests that higher lipophilicity (LogP) and molar refractivity (MR) are beneficial for activity, while a lower dipole moment is preferred. Such models, once validated, can predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.gov

Prediction of Spectroscopic Properties

Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of organic molecules. numberanalytics.comlongdom.org These theoretical predictions are invaluable for confirming molecular structures determined through synthesis and for interpreting complex experimental spectra. researchgate.net

Predicted NMR Spectra:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational software can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. researchgate.net The predicted shifts are based on calculating the magnetic shielding around each nucleus in the molecule's optimized geometry.

The following tables show the theoretically predicted ¹H and ¹³C NMR chemical shifts.

Predicted ¹H NMR Chemical Shifts

| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Piperidine H2, H6 (axial & equatorial) | ~2.8 - 3.0 | m |

| Piperidine H3, H5 (axial & equatorial) | ~1.5 - 1.9 | m |

| Piperidine H4 (methine) | ~3.6 - 3.8 | m |

| Hydroxyl H (-OH) | ~2.0 - 4.0 (variable) | s (broad) |

| Propionitrile Hα (-CH₂-CN) | ~2.5 - 2.7 | t |

| Propionitrile Hβ (-N-CH₂-) | ~2.7 - 2.9 | t |

Predicted ¹³C NMR Chemical Shifts

| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| Piperidine C2, C6 | ~53 - 55 |

| Piperidine C3, C5 | ~34 - 36 |

| Piperidine C4 | ~66 - 68 |

| Propionitrile Cα (-CH₂-CN) | ~15 - 17 |

| Propionitrile Cβ (-N-CH₂-) | ~50 - 52 |

| Nitrile C (C≡N) | ~118 - 120 |

Note: Predicted values are estimates based on computational models and may vary from experimental results.

Predicted Infrared (IR) Spectrum:

Infrared spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The key functional groups in this compound have characteristic absorption frequencies.

Predicted Key IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium-Strong |

| C≡N (Nitrile) | Stretching | 2240 - 2260 | Medium, Sharp |

| C-O (Alcohol) | Stretching | 1050 - 1150 | Strong |

| C-N (Amine) | Stretching | 1020 - 1250 | Medium |

The broad O-H stretch is characteristic of a hydrogen-bonded alcohol. nist.gov The sharp, medium-intensity peak in the ~2250 cm⁻¹ region is a clear indicator of the nitrile functional group. nih.govspectroscopyonline.com These computational predictions serve as a valuable guide for the analysis of experimental spectroscopic data.

Applications in Chemical Synthesis and Non Clinical Research

As a Versatile Building Block in Organic Synthesis

The utility of 3-(4-Hydroxypiperidin-1-yl)propanenitrile as a versatile building block stems from the presence of three key functional groups: a secondary hydroxyl group, a tertiary amine within the piperidine (B6355638) ring, and a terminal nitrile group. These functional groups can be selectively targeted and modified, allowing for the stepwise construction of complex molecular frameworks.

The hydroxyl group can undergo a variety of transformations, including oxidation to a ketone, esterification, etherification, and conversion to a leaving group for nucleophilic substitution reactions. The tertiary amine of the piperidine ring can be involved in salt formation and can influence the reactivity of the ring itself. The nitrile group is a particularly versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.

The strategic manipulation of these functional groups allows for the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the piperidine ring is a common scaffold in many biologically active compounds, and the propanenitrile side chain can be elaborated to introduce pharmacophoric elements. While direct literature extensively detailing the use of this compound is limited, the synthetic utility of its core components is well-established in the synthesis of complex molecules, including pharmaceuticals.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product |

| Hydroxyl | Oxidation | 3-(4-Oxopiperidin-1-yl)propanenitrile |

| Hydroxyl | Esterification | 1-(3-Cyanopropyl)piperidin-4-yl acetate |

| Nitrile | Hydrolysis | 3-(4-Hydroxypiperidin-1-yl)propanoic acid |

| Nitrile | Reduction | 3-(4-Hydroxypiperidin-1-yl)propan-1-amine |

Precursor for Complex Heterocyclic Ring Systems

The structure of this compound makes it an ideal precursor for the synthesis of more complex heterocyclic ring systems. The existing piperidine ring can be a part of a larger, fused, or spirocyclic system, and the propanenitrile side chain can be utilized to construct new rings.

For example, the nitrile group can react with a variety of reagents to form new heterocyclic rings. Intramolecular cyclization reactions, possibly after modification of the hydroxyl group, could lead to the formation of bicyclic systems containing the piperidine ring. The synthesis of a Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile, showcases a similar strategy where a substituted piperidine is reacted with acrylonitrile (B1666552) to introduce the cyanoethyl group, which becomes an integral part of the final complex heterocyclic structure. mdpi.com

Furthermore, the hydroxyl group can be converted into a ketone, 3-(4-oxopiperidin-1-yl)propanenitrile, which can then serve as a key intermediate for the construction of spirocyclic compounds. Spirocycles are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.

Table 2: Examples of Heterocyclic Systems Potentially Derived from this compound

| Starting Material | Reaction Sequence | Resulting Heterocyclic System |

| This compound | Oxidation, followed by reaction with a binucleophile | Spiro-heterocycle |

| This compound | Modification of hydroxyl group and intramolecular cyclization | Fused bicyclic piperidine derivative |

Scaffold for Diverse Chemical Entity Generation

In the context of medicinal chemistry and drug discovery, a scaffold is a core molecular structure to which various substituents can be attached to create a library of related compounds. This compound is a suitable candidate for such a scaffold due to its multiple points for diversification.

The 4-hydroxy-1-propylnitrile piperidine core provides a three-dimensional framework that can be systematically modified. The hydroxyl group at the 4-position can be derivatized to explore the chemical space around the piperidine ring. The nitrile group can be converted into other functionalities, leading to a wide range of derivatives with different physicochemical properties.

For instance, in the development of a conformationally restricted analogue of an NR2B subtype-selective NMDA antagonist, a 4-hydroxypiperidin-1-yl moiety was a key structural feature. nih.gov This highlights the importance of the 4-hydroxypiperidine (B117109) scaffold in designing molecules that interact with biological targets. By using this compound as a starting point, chemists can generate libraries of compounds for high-throughput screening to identify new bioactive molecules.

Table 3: Diversification Points on the this compound Scaffold

| Diversification Point | Potential Modifications |

| 4-Hydroxyl Group | Ethers, Esters, Carbonates |

| 1-Propanenitrile Side Chain | Amides, Carboxylic Acids, Amines, Tetrazoles |

| Piperidine Ring (via C-H activation) | Arylation, Alkylation |

Role in Material Science Precursor Chemistry

While the primary applications of this compound and its derivatives are in the life sciences, its functional groups suggest potential, though not yet documented, applications in material science. The hydroxyl and nitrile groups could, in principle, be utilized in polymerization reactions.

The hydroxyl group could act as a monomer in the formation of polyesters or polyurethanes. The nitrile group could potentially undergo polymerization or be used to modify the properties of existing polymers. For example, the incorporation of the polar nitrile group could enhance properties such as adhesion or thermal stability.

However, it is important to note that there is currently no specific research available in the public domain that demonstrates the use of this compound in material science applications. Its potential in this field remains an area for future exploration.

Future Research Directions and Emerging Trends for 3 4 Hydroxypiperidin 1 Yl Propanenitrile

Development of Novel Stereoselective Synthetic Routes

The piperidine (B6355638) scaffold is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals. The biological activity of these molecules is often highly dependent on their stereochemistry. While 3-(4-Hydroxypiperidin-1-yl)propanenitrile is achiral, its derivatives can possess multiple stereocenters. Therefore, the development of stereoselective synthetic routes is a critical area of future research.

Current research in piperidine synthesis has established several powerful strategies that could be adapted for creating chiral derivatives of this compound. nih.gov These approaches include:

Chiral Pool Synthesis: Utilizing readily available and inexpensive chiral starting materials, such as amino acids, to construct the piperidine ring with predetermined stereochemistry.

Chiral Auxiliaries: Temporarily incorporating a chiral group into the synthetic pathway to direct the stereochemical outcome of key bond-forming reactions.

Asymmetric Catalysis: Employing chiral catalysts (metal-based or organocatalysts) to control the enantioselectivity of reactions that form or functionalize the piperidine ring. nih.gov

Future efforts will likely focus on catalytic asymmetric methods, such as palladium-catalyzed enantioselective alkene cyclization or iridium-catalyzed asymmetric hydrogenation of pyridine (B92270) precursors, to generate specific stereoisomers of substituted 4-hydroxypiperidines. nih.gov Developing highly diastereoselective methods, like the aza-Prins cyclization, will also be crucial for accessing complex piperidine structures with multiple stereocenters. rsc.org The goal is to create flexible and efficient routes that provide access to a full range of stereoisomers for biological screening and structure-activity relationship (SAR) studies.

Exploration of New Chemical Transformations

The chemical reactivity of this compound is dictated by its three primary functional groups: the tertiary amine within the piperidine ring, the secondary alcohol at the 4-position, and the terminal nitrile group. Future research will undoubtedly explore novel transformations of each of these sites to generate diverse molecular architectures.

Transformations of the Nitrile Group: The cyano group is a versatile functional handle. Future explorations could include:

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can convert the nitrile to a primary amine (3-(4-hydroxypiperidin-1-yl)propan-1-amine), introducing a new nucleophilic site. studymind.co.uk

Hydrolysis: Acid- or base-catalyzed hydrolysis can transform the nitrile into a carboxylic acid (3-(4-hydroxypiperidin-1-yl)propanoic acid), enabling further derivatization through amide or ester couplings. studymind.co.uk

Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups to form new heterocyclic rings.

Transformations of the Hydroxyl Group: The secondary alcohol is a key site for introducing molecular diversity. Potential transformations include:

Oxidation: Oxidation to the corresponding ketone, 4-oxo-1-(2-cyanoethyl)piperidine, provides an electrophilic center for subsequent nucleophilic additions.

Etherification and Esterification: Forming ethers and esters allows for the modification of physicochemical properties such as lipophilicity and solubility.

Substitution Reactions: Using "borrowing hydrogen" or "hydrogen autotransfer" strategies, the hydroxyl group can be catalytically converted into an intermediate imine in situ, which can then be alkylated by various amines, producing diverse N-substituted derivatives while releasing water as the only byproduct. rsc.org

Transformations of the Piperidine Ring: Recent advances have enabled the late-stage functionalization of C-H bonds in saturated N-heterocycles. acs.orgacs.org Future work could apply these methods to selectively introduce substituents at the α-carbon positions of the piperidine ring through the formation of an endocyclic iminium ion intermediate. acs.orgacs.org This would provide a powerful tool for rapidly generating analogs with modified scaffolds.

Advanced In-Situ Mechanistic Studies

Emerging trends in process analytical technology (PAT) involve the use of advanced in-situ spectroscopic techniques to monitor reactions as they occur. spectroscopyonline.com Future research in this area will focus on applying methods like:

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique can provide real-time, quantitative data on the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. researchgate.netacs.orgbeilstein-journals.org For the cyanoethylation reaction, in-situ NMR could elucidate the kinetics and determine the influence of catalysts and reaction conditions on the rate and selectivity.

In-situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods can track changes in functional groups, offering complementary information to NMR. They are particularly useful for monitoring the disappearance of the N-H bond of the starting piperidine and the formation of the C≡N bond of the product.

In-situ Electron Paramagnetic Resonance (EPR) Spectroscopy: If radical mechanisms or paramagnetic catalysts are involved in novel synthetic routes, EPR can be used to detect and characterize these species in real-time. rsc.orgdtu.dk

By combining data from these in-situ techniques with computational modeling, a comprehensive picture of the reaction mechanism can be developed. This knowledge is crucial for optimizing existing synthetic protocols and designing more efficient and robust manufacturing processes.

Integration with Machine Learning for Synthetic Route Prediction

The planning of synthetic routes, known as retrosynthesis, has traditionally been the domain of expert chemists. However, the rise of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field. Computer-aided synthesis planning (CASP) tools are increasingly capable of predicting viable and novel synthetic pathways for complex molecules.

For a target like this compound and its more complex derivatives, ML models can be employed to:

Predict Novel Retrosynthetic Disconnections: AI tools trained on massive databases of chemical reactions can suggest unconventional yet plausible ways to construct the target molecule.

Predict Reaction Success: Neural networks can estimate the probability of success for a given reaction based on the structures of the reactants and the proposed conditions, saving time and resources on unsuccessful experiments.

The table below summarizes some of the key ML-driven approaches that are shaping the future of synthetic chemistry.

| Machine Learning Approach | Description | Potential Application for Target Compound |

| Template-Based Retrosynthesis | Uses a library of known reaction rules (templates) extracted from reaction databases to propose retrosynthetic steps. | Suggesting standard, reliable routes for the synthesis of the core piperidine structure and its functionalization. |

| Template-Free Retrosynthesis | Treats synthesis prediction as a sequence-to-sequence translation problem (like language translation), allowing for the prediction of truly novel reactions not present in the training data. | Discovering innovative and more efficient pathways to complex derivatives of this compound. |

| Reaction Viability Prediction | Employs neural networks to analyze molecular fingerprints and predict whether a proposed reaction is likely to succeed under given conditions. | Filtering out unpromising synthetic steps suggested by retrosynthesis algorithms, focusing experimental efforts on the most viable routes. |

| Route Optimization Models | Integrates various metrics (e.g., yield, cost, safety, sustainability) to score and rank different synthetic pathways, helping chemists select the optimal route based on specific goals. | Identifying the most cost-effective and environmentally friendly method for large-scale production. |

The integration of these computational tools will not replace the chemist but will augment their capabilities, enabling faster and more creative solutions to synthetic challenges.

Design of Derivatives for Specific Chemical Probes

The inherent functionality of this compound makes it an excellent scaffold for the design of chemical probes. These specialized molecules are used to study biological systems by identifying protein targets, visualizing cellular processes, or elucidating mechanisms of action. The piperidine scaffold is valuable in this context as it can improve physicochemical properties and provide a three-dimensional structure for interacting with biological targets. thieme-connect.comresearchgate.net

The secondary hydroxyl group is the most convenient handle for derivatization. Future research will focus on attaching various functional tags to this position to create a toolbox of chemical probes:

Fluorophore Conjugates: Attaching a fluorescent dye (fluorophore) via an ester or ether linkage would allow for the visualization of the molecule's distribution in cells and tissues using fluorescence microscopy.

Biotinylated Probes: Biotin (B1667282) is a vitamin that binds with extremely high affinity to the protein streptavidin. nih.gov A biotinylated derivative of the target compound can be used in pull-down experiments to isolate its protein binding partners from a complex biological sample. Poly(ethylene glycol) (PEG) spacers are often incorporated to ensure the biotin tag remains accessible for binding after the probe interacts with its target. nih.gov

Photoaffinity Probes: Incorporating a photoreactive group (e.g., a benzophenone (B1666685) or diazirine) would create a probe that, upon exposure to UV light, forms a covalent bond with its biological target. This allows for the permanent labeling and subsequent identification of target proteins.

By designing and synthesizing these specialized derivatives, researchers can use this compound as a starting point to investigate complex biological questions and accelerate the drug discovery process.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Base/Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | K₂CO₃ | DMF | 65–75 | ≥95 |

| B | TBAB | H₂O/CH₂Cl₂ | 80–85 | ≥98 |

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Advanced: How to resolve contradictions in crystallographic data for nitrile-piperidine derivatives?

Answer:

Crystallographic discrepancies often arise from disordered moieties or twinning. Use the following workflow:

Data Collection : Ensure high-resolution data (≤ 1.0 Å) using synchrotron sources.

Structure Solution : Employ dual-space algorithms (e.g., SHELXD for small molecules) to handle piperidine ring flexibility .

Refinement : Use SHELXL with restraints for bond lengths/angles in disordered regions. Apply TWIN/BASF commands for twinned crystals .

Validation : Check via PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for steric clashes.

Example : A study on 3-(4-fluorophenoxy)propanenitrile resolved anisotropic displacement ellipsoid mismatches by refining hydrogen bonding networks with SHELXL .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

Use a multi-technique approach:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidine proton shifts at δ 3.0–3.5 ppm, nitrile carbon at δ 120 ppm) .

- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) .

- MS : ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 167.2) .

- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values.

Q. Table 2: Key Spectroscopic Signatures

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR | δ 1.5–2.0 (m, 4H) | Piperidine ring protons |

| ¹³C NMR | δ 45–50 (CH₂) | Piperidine carbons adjacent to N |

| IR | 2240 cm⁻¹ | Nitrile group |

Advanced: How to design experiments to assess biological activity (e.g., enzyme inhibition)?

Answer:

Follow a structured protocol:

Target Selection : Prioritize enzymes with nitrile-binding pockets (e.g., kinases, cytochrome P450).

In Vitro Assays :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assay with recombinant enzymes.

- CYP450 Interaction : Monitor metabolite formation via LC-MS .

Dose-Response Analysis : Generate IC₅₀ curves (4-parameter logistic model) with triplicate measurements.

Control Compounds : Include known inhibitors (e.g., staurosporine for kinases) for benchmarking .

Case Study : A derivative, 3-[2,3-di(benzyloxy)phenyl]propanenitrile, showed anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 1.2 µM) in RAW 264.7 macrophages .

Basic: What safety protocols are critical for handling nitrile derivatives?

Answer:

Adhere to OSHA and ACS guidelines:

- PPE : Nitrile gloves, lab coat, safety goggles, and respirator if handling powders .

- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of vapors.

- Spill Management : Neutralize with 10% NaHCO₃, absorb with vermiculite, and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Note : Acute toxicity (LD₅₀) for similar nitriles ranges from 200–500 mg/kg (oral, rat), necessitating strict exposure limits .

Advanced: How to analyze structure-activity relationships (SAR) for piperidine-nitrile analogs?

Answer:

Use computational and experimental SAR workflows:

Molecular Docking : Screen against target proteins (e.g., AutoDock Vina) to predict binding modes.

QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors .

Synthetic Modifications : Vary substituents (e.g., 4-OH vs. 4-F in piperidine) and measure activity changes.

Example : Fluorine substitution in 3-(4-fluorophenoxy)propanenitrile increased lipophilicity (logP = 2.1 vs. 1.8 for non-fluorinated analog), enhancing membrane permeability .

Q. Table 3: SAR Trends in Piperidine-Nitrile Derivatives

| Substituent | logP | IC₅₀ (µM) | Target |

|---|---|---|---|

| 4-OH | 1.2 | 5.8 | Kinase A |

| 4-F | 2.1 | 2.3 | Kinase A |

| 4-CH₃ | 1.8 | 4.1 | Kinase A |

Advanced: How to troubleshoot poor crystallization of nitrile derivatives?

Answer:

Optimize crystallization conditions systematically:

Solvent Screening : Test solvent pairs (e.g., DMSO/water, ethanol/hexane) for slow evaporation.

Temperature Gradients : Use a thermal cycler to vary temperature (4°C to 50°C).

Additives : Introduce co-crystallants (e.g., crown ethers) to stabilize lattice structures.

Seeding : Introduce microcrystals from analogous compounds (e.g., 3-(4-ethoxyphenoxy)propanenitrile) .

Success Case : 3-(4-methylpiperidin-1-yl)propionitrile crystallized in orthorhombic P2₁2₁2₁ space group using ethanol/water (7:3) at 4°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.